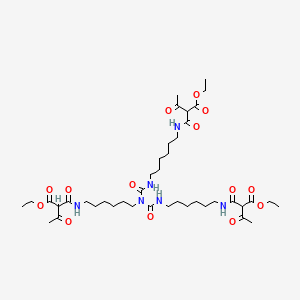
Butanamide, N-(2,2,3-trichloro-1-hydroxypropyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanamide, N-(2,2,3-trichloro-1-hydroxypropyl)- is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a butanamide backbone with a trichloro-hydroxypropyl substituent, which imparts distinct chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, N-(2,2,3-trichloro-1-hydroxypropyl)- typically involves the reaction of butanamide with a trichloro-hydroxypropylating agent under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of Butanamide, N-(2,2,3-trichloro-1-hydroxypropyl)- is scaled up using large reactors and continuous flow processes. The use of advanced technologies and equipment ensures efficient production while maintaining the quality and consistency of the compound. The industrial process also involves rigorous quality control measures to ensure that the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Butanamide, N-(2,2,3-trichloro-1-hydroxypropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the trichloro group to less chlorinated derivatives.
Substitution: The trichloro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trichloro-oxides, while reduction can produce less chlorinated butanamides. Substitution reactions can result in a variety of functionalized butanamides.
Applications De Recherche Scientifique
Butanamide, N-(2,2,3-trichloro-1-hydroxypropyl)- has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Butanamide, N-(2,2,3-trichloro-1-hydroxypropyl)- involves its interaction with molecular targets and pathways within biological systems. The trichloro-hydroxypropyl group plays a crucial role in its activity, influencing its binding affinity and specificity towards target molecules. The compound may exert its effects through various pathways, including enzyme inhibition, receptor modulation, and interaction with cellular membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2,2,2-Trichloro-1-(3-nitrophenoxy)ethyl)butanamide
- Butanamide, N,N’-1,4-phenylenebis[3-oxo-, coupled with diazotized reduced 4-nitrobenzenamine-propylenediamine-2,4,6-trichloro-1,3,5-triazine reaction products, lactates, methanesulfonates]
Uniqueness
Butanamide, N-(2,2,3-trichloro-1-hydroxypropyl)- is unique due to its specific trichloro-hydroxypropyl substituent, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
52782-35-1 |
|---|---|
Formule moléculaire |
C7H12Cl3NO2 |
Poids moléculaire |
248.5 g/mol |
Nom IUPAC |
N-(2,2,3-trichloro-1-hydroxypropyl)butanamide |
InChI |
InChI=1S/C7H12Cl3NO2/c1-2-3-5(12)11-6(13)7(9,10)4-8/h6,13H,2-4H2,1H3,(H,11,12) |
Clé InChI |
XJURVJRJBRYKDR-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)NC(C(CCl)(Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






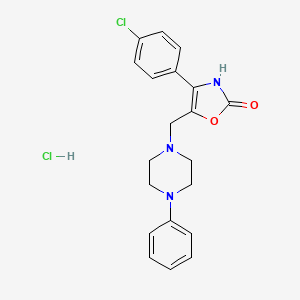
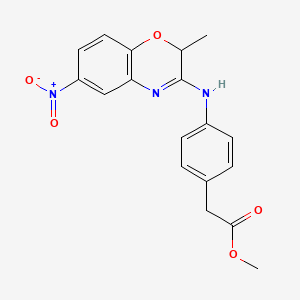
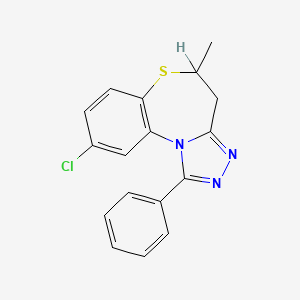

![(5-bromo-2-methylphenyl)-[5-(4-fluorophenyl)thiophen-2-yl]methanol](/img/structure/B12740979.png)
![[(3aR,8bS)-3-ethyl-8b-methyl-1,2,3a,4-tetrahydroindeno[2,1-b]pyrrol-6-yl] N-benzylcarbamate;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12740980.png)
![6-(4-methoxyphenyl)-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(18),3,5,8,10,12,14,16-octaene](/img/structure/B12740984.png)
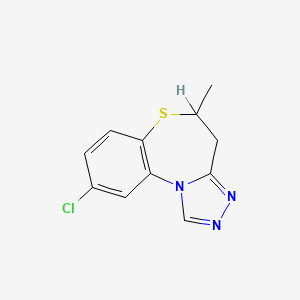
![(6R,7R)-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-5,8-dioxo-7-[(2-phenylacetyl)amino]-5λ4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12740999.png)
